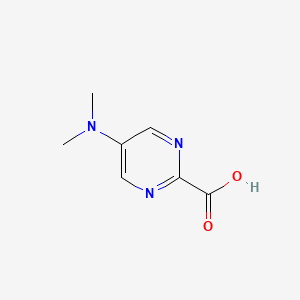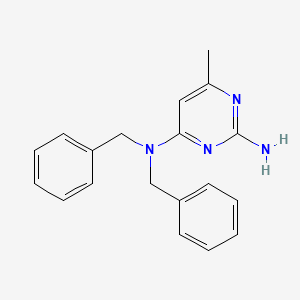![molecular formula C7H6N4O2 B6601565 methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate CAS No. 1822669-63-5](/img/structure/B6601565.png)
methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate
Descripción general
Descripción
Methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate (MPPC) is a novel compound with potential applications in both scientific research and laboratory experiments. It is a member of the pyrazolopyrazine family, which can be used as a scaffold for a variety of different compounds. MPPC is an interesting compound due to its unique structure and properties, which make it a promising candidate for a variety of applications.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
Methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate and its derivatives are extensively studied in the field of chemical synthesis. They are primarily used as key intermediates for the development of various heterocyclic compounds. For instance, Verdecia et al. (1996) demonstrated the synthesis of methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates through a two-step procedure, emphasizing the compound's role in forming novel structures with potential applications in medicinal chemistry (Verdecia et al., 1996). Similarly, El‐Dean et al. (2018) synthesized a series of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines, again highlighting the versatility of this compound in creating diverse heterocyclic compounds (El‐Dean et al., 2018).
Antimicrobial and Antifungal Properties
A significant area of research involving this compound focuses on its antimicrobial and antifungal properties. El-Kashef et al. (2018) explored the synthesis and antimicrobial activity of new pyrazolo[3,4-b]pyrazine derivatives, finding that certain derivatives exhibited promising results against various bacterial and fungal strains (El-Kashef et al., 2018). This suggests potential for these compounds in developing new antimicrobial agents.
Dye Synthesis for Textile Industry
An interesting application of these compounds is in the textile industry, particularly in dye synthesis. Rangnekar and Dhamnaskar (1990) synthesized 5-hetarylpyrazolo[3,4-b]pyrazines for use as disperse dyes for polyester fibers, demonstrating the compound's utility in industrial applications (Rangnekar & Dhamnaskar, 1990).
Pharmacological Applications
Pharmacologically, these compounds show potential in anticancer and antifungal research. Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives with observed antitumor activity, suggesting the potential use of this compound derivatives in cancer treatment (Abdellatif et al., 2014).
Propiedades
IUPAC Name |
methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-7(12)5-2-8-6-4(10-5)3-9-11-6/h2-3H,1H3,(H,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIBRCPEKWLXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=N1)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate, Mixture of diastereomers](/img/structure/B6601502.png)
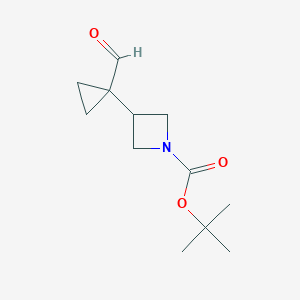
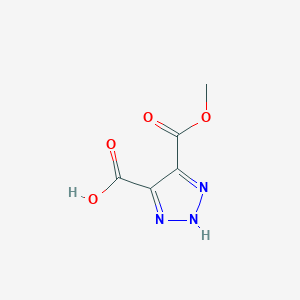
![10-chloro-13-nitro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene](/img/structure/B6601537.png)

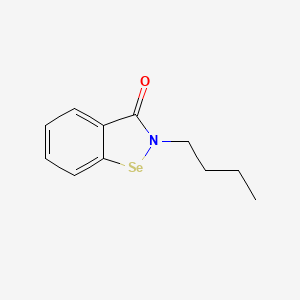

![tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6601571.png)



